molecular formula C11H13NO2 B1310838 D-Styrylalanine CAS No. 264903-53-9

D-Styrylalanine

Cat. No.: B1310838
CAS No.: 264903-53-9
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-LJJSCBMDSA-N
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Description

D-Styrylalanine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .

Mode of Action

The interaction of this compound with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .

Biochemical Pathways

The biochemical pathway involving this compound is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .

Pharmacokinetics

It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like this compound can significantly differ .

Result of Action

The result of this compound’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like this compound can be influenced by the variable compositions of L-amino acids in different environments .

Properties

IUPAC Name

(E,2R)-2-amino-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-LJJSCBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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